Lipophilicity (XLogP3) Comparison: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Regioisomers
The lipophilicity of 2-(piperidin-3-ylmethyl)pyridine, as measured by XLogP3-AA, is 1.5 [1]. This value is distinct from its 3-pyridyl and 4-pyridyl regioisomers. While direct experimental LogP data for the exact regioisomers are not available, class-level inference from pyridine positional isomers indicates that the position of the nitrogen atom in the pyridine ring significantly alters lipophilicity, with 2-substituted pyridines generally exhibiting lower LogP than their 3- or 4-substituted counterparts [2]. This difference in lipophilicity can impact membrane permeability, protein binding, and overall pharmacokinetic profile.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (2-(piperidin-3-ylmethyl)pyridine) |
| Comparator Or Baseline | Not directly available; inferred range: 3-substituted pyridine derivatives typically exhibit XLogP3 values ~1.8-2.2, while 4-substituted derivatives are ~1.6-2.0 [2] |
| Quantified Difference | Lower by approximately 0.3-0.7 log units compared to 3-substituted analogs |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A lower lipophilicity (XLogP3 of 1.5) is associated with reduced non-specific protein binding and potentially lower risk of phospholipidosis, which can be advantageous in optimizing a lead compound's safety and developability profile.
- [1] PubChem. (2025). 2-(3-Piperidinylmethyl)-pyridine. Computed Properties: XLogP3-AA. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
